molecular formula C11H8ClF2N3O2S B299490 2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B299490
M. Wt: 319.72 g/mol
InChI Key: BINHBCMFNNAUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action for 2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various enzymes and receptors. It has been found to bind to the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism. This compound has also been found to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide have been studied in vitro and in vivo. This compound has been found to have anti-inflammatory and anti-diabetic effects, as well as potential anti-cancer activity. It has also been found to affect lipid metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its high potency and specificity for certain enzymes and receptors. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For research on 2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide include further studies on its potential use in the treatment of various diseases, including diabetes and cancer. This compound could also be further studied for its potential use as a fluorescent probe for imaging studies. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis method for 2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine to form the desired compound. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential use in scientific research. It has been found to have activity against various enzymes and receptors, including the PPARγ receptor and the COX-2 enzyme. This compound has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

Molecular Formula

C11H8ClF2N3O2S

Molecular Weight

319.72 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H8ClF2N3O2S/c1-19-4-9-16-17-11(20-9)15-10(18)5-2-7(13)8(14)3-6(5)12/h2-3H,4H2,1H3,(H,15,17,18)

InChI Key

BINHBCMFNNAUHQ-UHFFFAOYSA-N

SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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